molecular formula C20H18BrN3OS B3009744 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone CAS No. 1207012-72-3

2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone

Cat. No.: B3009744
CAS No.: 1207012-72-3
M. Wt: 428.35
InChI Key: SESVBXQJGQNZDU-UHFFFAOYSA-N
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Description

The compound 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone belongs to a class of imidazole-based derivatives characterized by a thioether-linked ethanone moiety and an indolinyl group. These compounds are typically synthesized via palladium-catalyzed cross-coupling or nucleophilic substitution reactions . Their biological relevance is inferred from studies on similar imidazole derivatives, which exhibit antifungal, cytotoxic, or enzyme-inhibitory activities .

Properties

IUPAC Name

2-[5-(4-bromophenyl)-1-methylimidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3OS/c1-23-18(15-6-8-16(21)9-7-15)12-22-20(23)26-13-19(25)24-11-10-14-4-2-3-5-17(14)24/h2-9,12H,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESVBXQJGQNZDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SCC(=O)N2CCC3=CC=CC=C32)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and cytotoxicity profiles.

Chemical Structure

The compound can be structurally represented as follows:

C16H15BrN2S\text{C}_{16}\text{H}_{15}\text{BrN}_2\text{S}

This structure features an imidazole ring, a bromophenyl group, and an indoline moiety, which are known to contribute to its biological properties.

Antimicrobial Activity

Recent studies have indicated that imidazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Cryptococcus neoformans.

  • Minimum Inhibitory Concentration (MIC) :
    • The compound demonstrated an MIC of ≤0.25 µg/mL against MRSA, indicating potent antibacterial activity.
    • It also showed antifungal activity against C. neoformans with similar MIC values, suggesting a broad-spectrum antimicrobial potential .

The biological activity of imidazole derivatives is often attributed to their ability to interfere with microbial cell wall synthesis and function. The presence of halogen substitutions, such as bromine in this compound, enhances its lipophilicity and facilitates membrane penetration, leading to increased efficacy against pathogens .

Cytotoxicity Studies

In evaluating the safety profile of the compound, cytotoxicity tests were performed on human cell lines, including HEK293 cells.

  • Results :
    • The compound exhibited low cytotoxicity at concentrations up to 32 µg/mL. Notably, the most active anti-MRSA compounds derived from similar scaffolds showed no hemolytic activity against human red blood cells .

Comparative Analysis with Related Compounds

To further understand the biological activity of this compound, comparisons can be made with other imidazole derivatives:

Compound NameStructureMIC (MRSA)Cytotoxicity (HEK293)
Compound AStructure A≤0.25 µg/mLLow
Compound BStructure B16 µg/mLModerate
Target Compound Structure ≤0.25 µg/mL Low

Study 1: Antimicrobial Screening

A recent screening campaign evaluated a library of imidazole derivatives for their antimicrobial properties. The target compound was highlighted for its remarkable activity against MRSA and C. neoformans, outperforming many analogs in terms of potency and selectivity .

Study 2: Structural Optimization

Research focused on modifying the indole and imidazole components to enhance biological activity. Variants with different substitutions were synthesized and tested, revealing that halogenated derivatives consistently exhibited superior antimicrobial effects while maintaining low toxicity profiles .

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The table below summarizes key structural analogs and their properties:

Compound Name (CAS) Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Features/Activities
2-((1-Allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone (1207020-81-2) Allyl C23H22BrN3OS 454.4 Enhanced steric bulk; no reported bioactivity
2-((5-(4-Bromophenyl)-1-isobutyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone (1206992-50-8) Isobutyl C23H24BrN3OS 470.4 Increased hydrophobicity; uncharacterized activity
2-((5-(4-Bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone (1226436-12-9) 3-Chlorophenyl C25H19BrClN3OS 524.9 Dual halogenation; potential cytotoxicity
1-(4-Bromophenyl)-2-(4,6-dibromo-1H-benzimidazol-1-yl)ethanone (5d) Dibromobenzimidazole C15H9Br3N2O 467.0 Cytotoxic activity (X-ray confirmed)
1-(4-Hydroxyphenyl)-2-((1-methyl-1H-imidazol-2-yl)thio)ethanone (3) Hydroxyphenyl C12H11N2O2S 285.3 Carbonic anhydrase inhibition; IR carbonyl peak at 1655 cm⁻¹
Key Observations:
  • Halogenation: Bromine at the 4-position of the phenyl ring is conserved across analogs, suggesting a role in electronic effects or target binding. Dual halogenation (e.g., 3-chlorophenyl in CAS 1226436-12-9) may enhance cytotoxicity . Indolinyl vs. Other Groups: The indolinyl moiety is retained in most analogs, but its replacement with hydroxyphenyl (CAS 3) shifts activity toward enzyme inhibition .

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